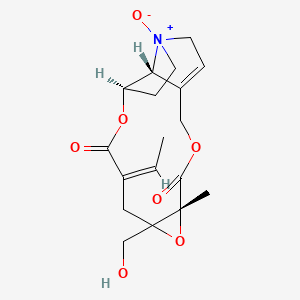
Erucifolin N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Erucifolin N-oxide can be synthesized through the oxidation of its precursor, Erucifoline. One common method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs Oxone in a biphasic basic medium as the sole oxidant . These methods are efficient and environmentally friendly, providing high yields of the desired N-oxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of oxidant and catalyst can vary depending on the specific requirements of the production process, such as cost, availability, and environmental impact.
化学反应分析
Types of Reactions
Erucifolin N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor, Erucifoline.
Substitution: N-oxide compounds can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, Oxone, and molecular oxygen in the presence of specific catalysts.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include more oxidized derivatives, reduced forms such as Erucifoline, and substituted compounds with different functional groups.
科学研究应用
Erucifolin N-oxide has a wide range of applications in scientific research:
作用机制
The mechanism of action of Erucifolin N-oxide involves its interaction with molecular targets and pathways within biological systems. The N-oxide group is critical for its biological activity, providing water solubility and influencing membrane permeability . In some cases, the N-oxide group exhibits special redox reactivity, which is important for drug targeting and cytotoxicity .
相似化合物的比较
Erucifolin N-oxide can be compared with other similar compounds, such as:
- Europine N-oxide
- Echinatine N-oxide
- Rinderine N-oxide
- Heliosupine N-oxide
- Lasiocarpine N-oxide
- Echimidine N-oxide
These compounds share similar structural features and biological activities but differ in their specific molecular targets and pathways. This compound is unique in its specific interactions and applications in various fields of research.
属性
分子式 |
C18H23NO7 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
(5R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |
InChI |
InChI=1S/C18H23NO7/c1-3-11-8-18(10-20)17(2,26-18)16(22)24-9-12-4-6-19(23)7-5-13(14(12)19)25-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18?,19?/m1/s1 |
InChI 键 |
IJAULDQGSBFPPG-WZILVZQPSA-N |
手性 SMILES |
C/C=C\1/CC2([C@@](O2)(C(=O)OCC3=CC[N+]4([C@H]3[C@@H](CC4)OC1=O)[O-])C)CO |
规范 SMILES |
CC=C1CC2(C(O2)(C(=O)OCC3=CC[N+]4(C3C(CC4)OC1=O)[O-])C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


dimethylsilane](/img/structure/B13448710.png)


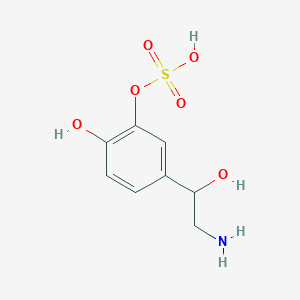
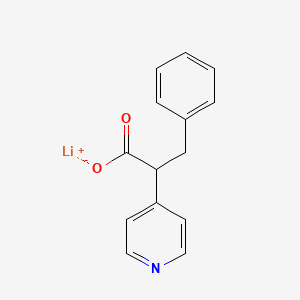

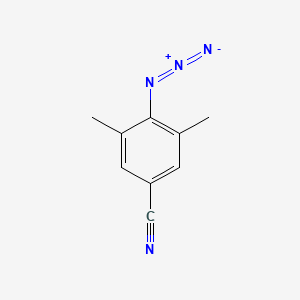


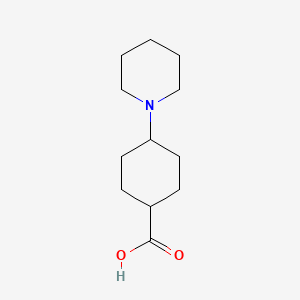


![1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B13448786.png)

